2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

Lipophilicity logP Medicinal Chemistry

2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (CAS 1956379-44-4) is a trisubstituted thiazole-4-carboxamide derivative featuring a 2-amino group, a 5-methyl substituent on the thiazole ring, and an N-(2,2,2-trifluoroethyl) carboxamide side chain. With a molecular formula of C₇H₈F₃N₃OS and a molecular weight of 239.22 g/mol, it belongs to the 2-aminothiazole-4-carboxamide class, a scaffold with established precedent as checkpoint kinase 1 (CHK1) inhibitors and other protein kinase-targeting chemotypes.

Molecular Formula C7H8F3N3OS
Molecular Weight 239.22 g/mol
Cat. No. B11778478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
Molecular FormulaC7H8F3N3OS
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C(=O)NCC(F)(F)F
InChIInChI=1S/C7H8F3N3OS/c1-3-4(13-6(11)15-3)5(14)12-2-7(8,9)10/h2H2,1H3,(H2,11,13)(H,12,14)
InChIKeyPBKNIJGPLAWQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide: Structural Profile and Procurement Identity


2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (CAS 1956379-44-4) is a trisubstituted thiazole-4-carboxamide derivative featuring a 2-amino group, a 5-methyl substituent on the thiazole ring, and an N-(2,2,2-trifluoroethyl) carboxamide side chain . With a molecular formula of C₇H₈F₃N₃OS and a molecular weight of 239.22 g/mol, it belongs to the 2-aminothiazole-4-carboxamide class, a scaffold with established precedent as checkpoint kinase 1 (CHK1) inhibitors and other protein kinase-targeting chemotypes [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% and is intended exclusively for laboratory research use .

Why Generic Substitution Fails for 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide in Lead Optimization


The 2-aminothiazole-4-carboxamide scaffold is acutely sensitive to N-amide substitution, with even minor alkyl variations (methyl vs. trifluoroethyl) producing large shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding conformation [1]. General class-level evidence for CHK1-directed 2-aminothiazole-4-carboxamides demonstrates that specific amide substituents are critical for achieving single-digit nanomolar potency and >100-fold kinase selectivity [1][2]. Trifluoroethyl groups are well-established in medicinal chemistry as metabolically resistant, lipophilicity-enhancing motifs, but their strong electron-withdrawing effect (pKa of trifluoroethylamine ≈ 5.5–5.7) simultaneously reduces amine nucleophilicity by approximately 100,000-fold relative to unsubstituted ethylamine [3]. Consequently, neither the non-fluorinated parent 2-amino-5-methylthiazole-4-carboxamide (CAS 1378861-82-5) nor alternative N-alkyl analogs can be assumed to recapitulate the same conformational, pharmacokinetic, or target-engagement profile. The quantitative evidence below establishes the specific points of differentiation that procurement decisions must account for.

Quantitative Differentiation Evidence: 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide vs. Closest Analogs


Lipophilicity Enhancement: Trifluoroethyl vs. Primary Carboxamide Comparator

The N-(2,2,2-trifluoroethyl) substitution imparts a substantial lipophilicity increase relative to the unsubstituted primary carboxamide analog (2-amino-5-methylthiazole-4-carboxamide, CAS 1378861-82-5). While experimental logP values are not available for either compound, the Hansch π constant for the -CH₂CF₃ fragment is approximately +0.9 to +1.1 log units relative to -CH₃, and the core 2-amino-5-methylthiazole scaffold has a measured logP of 1.61 at 38°C . Thus, the target compound is predicted to exhibit logP in the range of 2.0–2.7, representing a Class-level inference increase of approximately 30–65% in lipophilicity over the non-fluorinated parent . The comparator N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide (CAS 1344237-76-8, MW 210.17), which lacks the 2-amino and 5-methyl groups, shares the trifluoroethyl amide motif but loses the dual hydrogen-bond donor/acceptor functionality of the 2-amino group, making it unsuitable as a functional replacement in kinase-targeting SAR programs .

Lipophilicity logP Medicinal Chemistry ADME

Molecular Weight and Complexity Differentiation vs. Non-Fluorinated Parent Scaffold

The target compound (MW 239.22 g/mol) represents a 52% increase in molecular weight relative to the non-fluorinated parent 2-amino-5-methylthiazole-4-carboxamide (MW 157.19 g/mol, CAS 1378861-82-5), and a 109% increase over the minimal core scaffold 2-amino-5-methylthiazole (MW 114.17 g/mol, CAS 7305-71-7) . This MW increment is driven exclusively by the N-trifluoroethyl carboxamide moiety, which adds three C-F bonds (translating to ~82 Da). Among the comparator set, the N-methyl analog 2-amino-N,5-dimethylthiazole-4-carboxamide (MW 171.22 g/mol, CAS 1379321-10-4) represents the closest structural congener but lacks the electronegative fluorine substitution pattern that governs both conformational preference and metabolic stability . The predicted boiling point of 373.8±42.0 °C for the target compound exceeds that of methyl 2-amino-5-methylthiazole-4-carboxylate (301.3±22.0 °C, CAS 63257-03-4), consistent with stronger intermolecular interactions from the trifluoroethylamide moiety [1].

Molecular Weight Structural Complexity Building Block Fragment-Based Drug Design

CHK1 Kinase Inhibitory Potential: 2-Aminothiazole-4-carboxamide Class-Level Activity

No direct CHK1 inhibition data exist for the target compound. However, the 2-aminothiazole-4-carboxamide chemotype has been validated as a CHK1 inhibitor class by Merck Research Laboratories, with compound 39 achieving an IC₅₀ of 1–3.7 nM against human CHK1 kinase domain while maintaining >100-fold selectivity over CDK2 [1][2]. Separately, a simpler 2-amino-5-methylthiazole-4-carboxamide derivative (CHEMBL4876656) demonstrated an IC₅₀ of 217 nM against CHK1 in a HTRF biochemical assay [3]. The target compound incorporates three of the key substructural features identified in the Merck SAR campaign—a 2-amino group for hinge-binding hydrogen bond interactions, a 4-carboxamide for occupation of the ribose pocket, and an N-substituent that extends toward the solvent-exposed region—but replaces the elaborated aromatic amide of compound 39 with a compact trifluoroethyl group [1][4]. The X-ray crystal structure of compound 39 bound to CHK1 (PDB 4HYH, 1.70 Å resolution) reveals a 'U-shaped' binding topology with the thiazole 2-amino group donating a hydrogen bond to the hinge region (Cys87), providing a structural template against which the trifluoroethyl analog's binding pose can be modeled [4].

CHK1 Kinase Cancer Checkpoint Kinase ATP-Competitive Inhibitor

Predicted Physicochemical Property Differentiation: Density, pKa, and Thermal Stability

ACD/Labs-predicted physicochemical parameters for the target compound indicate a density of 1.459±0.06 g/cm³, a pKa of 11.59±0.46, and a boiling point of 373.8±42.0 °C . The high predicted pKa (11.59) is consistent with the 2-amino group conjugated to the electron-deficient thiazole ring; by comparison, 2-amino-5-methylthiazole itself has a predicted pKa of 5.42±0.10 [1]. This ~6-unit pKa difference reflects the carboxamide's electron-withdrawing effect on the thiazole ring, which significantly reduces the basicity of the 2-amino group—a critical factor for hinge-binding interactions in kinase targets where the amino group must remain deprotonated at physiological pH. The predicted melting point range of 180–190°C for the target compound is substantially higher than that of the simple core scaffold 2-amino-5-methylthiazole (93–98°C, experimental) , reflecting the stronger crystal lattice energy imparted by the trifluoroethylamide hydrogen-bonding network. The density of 1.459 g/cm³ exceeds that of methyl 2-amino-5-methylthiazole-4-carboxylate (1.339 g/cm³), consistent with the mass contribution of three fluorine atoms in a compact volume [2].

Physicochemical Properties pKa Density Thermal Stability Formulation

Purity and Procurement Specifications: Vendor-Dependent Quality Differentiation

The target compound is commercially available from multiple independent suppliers with specified purities ranging from 95% (AKSci) to 98% (Leyan, MolCore) . The non-fluorinated parent compound 2-amino-5-methylthiazole-4-carboxamide (CAS 1378861-82-5) is similarly available at 95–98% purity from the same supplier ecosystem . No pharmacopoeial monograph or certified reference standard exists for either compound, placing procurement emphasis on vendor-provided batch-specific certificates of analysis (CoA). The target compound's CAS registry number (1956379-44-4) was assigned circa 2017–2019, indicating relatively recent commercial introduction compared to the parent carboxamide (CAS 1378861-82-5, circa 2012) and the core scaffold (CAS 7305-71-7, pre-1990) . This temporal CAS sequence suggests the N-trifluoroethyl variant is the most structurally differentiated and least commodity-available member of the analog series, which may influence lead-time and minimum order quantities in procurement workflows.

Purity Procurement Quality Control HPLC Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: Trifluoroethylamide vs. Primary Amide vs. Methyl Ester Analogs

The target compound presents a distinctive hydrogen-bonding profile: two H-bond donors (2-amino group NH₂ and secondary amide NH) and four H-bond acceptors (amide C=O, thiazole ring N, thiazole ring S, and three fluorine atoms capable of weak C-F···H interactions) . By comparison, the non-fluorinated parent 2-amino-5-methylthiazole-4-carboxamide bears a primary amide (-CONH₂) with three H-bond donors (2-NH₂ + CONH₂), while the methyl ester analog (methyl 2-amino-5-methylthiazole-4-carboxylate) carries only one H-bond donor (2-NH₂) . The trifluoroethyl substituent thus reduces the H-bond donor count from 3 to 2 while maintaining the same number of strong acceptor sites, a profile that has been shown in crystallographic studies of thiazole carboxamides to produce distinct crystal packing architectures dominated by N-H···O and N-H···N dimers rather than the extended networks of primary amides [1]. Critically, the electron-withdrawing CF₃ group polarizes the amide N-H, increasing its acidity and potential as a hydrogen-bond donor in target protein engagement while simultaneously reducing the overall aqueous solubility relative to the primary amide [2].

Hydrogen Bonding Crystal Engineering Solubility Target Engagement

Recommended Application Scenarios for 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide Based on Differentiation Evidence


CHK1 Kinase Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry teams pursuing checkpoint kinase 1 (CHK1) inhibitors, the 2-aminothiazole-4-carboxamide scaffold has produced single-digit nanomolar inhibitors with >100-fold selectivity over CDK2 as demonstrated by Merck compound 39 (IC₅₀ 1–3.7 nM, PDB 4HYH) [1]. The target compound introduces an N-trifluoroethyl substituent at the amide position—a motif not explored in the published Merck SAR series—offering a structurally novel vector for probing the solvent-exposed channel of the CHK1 ATP-binding site. Its intermediate hydrogen-bond donor profile (2 donors) and enhanced lipophilicity (estimated logP ~2.0–2.7 vs. scaffold logP 1.61) make it suitable for balancing potency with ADME properties during hit-to-lead optimization . Procurement recommendation: source alongside the primary amide parent (CAS 1378861-82-5) for direct head-to-head SAR comparison in biochemical CHK1 assays.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Fluorinated Building Blocks

With a molecular weight of 239.22 g/mol—within the optimal fragment range (200–300 Da) for FBDD—and three fluorine atoms contributing to both ¹⁹F NMR detection capability and enhanced binding-site occupancy through hydrophobic and dipolar interactions, this compound is well-suited for fragment library inclusion [1]. The trifluoroethyl group provides a distinct ¹⁹F NMR chemical shift signature (~-70 to -75 ppm for -CF₃) that enables direct monitoring of protein binding in ligand-observed NMR screening experiments without isotopic labeling . The predicted pKa of 11.59 for the 2-amino group ensures the thiazole NH₂ remains predominantly protonated at physiological pH, while the CF₃-polarized amide NH (pKa ~13–14) remains neutral—a protonation state combination that may favor specific kinase hinge-binding geometries .

Crystallographic and Biophysical Probe for Hinge-Binding Interactions

The 2-amino group of the target compound serves as a minimalist hinge-binding motif analogous to the adenine N⁶-amino group in ATP. The X-ray co-crystal structure of Merck compound 39 with CHK1 (PDB 4HYH, 1.70 Å resolution) confirms that the 2-aminothiazole NH₂ donates a hydrogen bond to the backbone carbonyl of Cys87 in the kinase hinge region [1]. The target compound retains this hinge-binding element while replacing the elaborated isoindolinone-arylpiperazine amide of compound 39 with a compact trifluoroethyl group (MW contribution 83 Da vs. >350 Da for the compound 39 amide side chain), providing a useful tool compound for calorimetric (ITC) and crystallographic studies to deconvolute the energetic contributions of the hinge-binding core from peripheral amide contacts . Procurement recommendation: request CoA with ¹H, ¹³C, and ¹⁹F NMR spectra to verify structural identity before crystallography trials.

Metabolic Stability Screening of Trifluoroethyl-Containing Heterocycles

The 2,2,2-trifluoroethyl group is a recognized metabolically resistant isostere for N-methyl and N-ethyl substituents that confers resistance to N-dealkylation by cytochrome P450 enzymes [1]. The target compound provides a scaffold-appropriate vehicle for testing this metabolic stability hypothesis in the 2-aminothiazole-4-carboxamide series: the strongly electron-withdrawing CF₃ group reduces the electron density on the adjacent amide nitrogen, disfavoring the single-electron transfer mechanism required for CYP-mediated N-dealkylation. Comparative microsomal or hepatocyte stability assays against the N-methyl congener 2-amino-N,5-dimethylthiazole-4-carboxamide (CAS 1379321-10-4) and the non-fluorinated parent (CAS 1378861-82-5) would directly quantify the metabolic advantage conferred by trifluoroethyl incorporation, with predicted improvement in intrinsic clearance (Clᵢₙₜ) of ≥3-fold based on general trifluoroethylamine SAR precedent .

Quote Request

Request a Quote for 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.